7-Methyl-DL-tryptophan

Catalog No.
S1767645
CAS No.
17332-70-6
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-DL-tryptophan

CAS Number

17332-70-6

Product Name

7-Methyl-DL-tryptophan

IUPAC Name

2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)

InChI Key

KBOZNJNHBBROHM-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-Methyl-DL-tryptophan;7-methyltryptophan;17332-70-6;2-amino-3-(7-methyl-1H-indol-3-yl)propanoicacid;NSC9365;AmbotzHAA8120;AC1Q2NW8;AC1Q5S5Y;M8379_SIGMA;AC1L5C05;CHEMBL554814;SCHEMBL2033277;MolPort-001-793-416;NSC-9365;AR-1H3830;AKOS022181375;AK-61049;AM022486;HE013742;HE318274;KB-200105;FT-0621460;V3785;K-5311;A824454

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N

The exact mass of the compound 7-Methyl-DL-tryptophan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Methyl-DL-tryptophan (CAS: 17332-70-6) is a synthetic, racemic methylated derivative of the canonical amino acid tryptophan, characterized by a methyl substitution at the C7 position of the indole ring. In industrial and advanced research procurement, this compound is primarily sourced as a sterically constrained building block for macrocyclic peptide therapeutics and as an orthogonal probe in enzyme engineering. The C7-methyl group significantly alters the hydrophobic target engagement and conformational rigidity of the indole moiety without disrupting the primary C5-hydroxylation pathways utilized by key biosynthetic enzymes. Consequently, it serves as a highly specific precursor for novel alkaloid synthesis, non-ribosomal peptide antibiotics, and specialized biocatalytic cascades where precise regiocontrol is required [1].

Substituting 7-Methyl-DL-tryptophan with more common analogs like 5-Methyl-DL-tryptophan or native L-Tryptophan fundamentally compromises downstream enzymatic processing and peptide binding efficacy. The position of the methyl group dictates both steric hindrance and electron density across the indole ring. For instance, while 5-methyltryptophan acts as an active corepressor of the tryptophan operon and exhibits severely restricted kinetics with tryptophan hydroxylase, the 7-methyl variant avoids corepressor activity and maintains high catalytic turnover for 5-hydroxylation [1]. Furthermore, in the synthesis of advanced macrocyclic peptides, the C7-methyl group provides a specific conformational preference and hydrophobic interaction critical for target receptor binding that cannot be replicated by C5 or C6 substitutions, rendering generic positional isomers useless for these precise structural applications [2].

Superior Substrate Viability for Tryptophan Hydroxylase Compared to 5-Methyl Isomers

When subjected to enzymatic hydroxylation by tryptophan hydroxylase, 7-Methyl-DL-tryptophan demonstrates robust catalytic turnover, yielding 5-hydroxy-7-methyltryptophan as the exclusive product. In stark contrast, 5-methyltryptophan yields a mixture of products (primarily 5-hydroxymethyltryptophan) and suffers from severely impaired kinetics. Quantitative analysis reveals that the V/K (catalytic efficiency) value for 7-methyltryptophan is only one order of magnitude lower than that of native tryptophan, whereas the V/K for 5-methyltryptophan is four orders of magnitude smaller [1].

Evidence DimensionCatalytic efficiency (V/K reduction relative to native tryptophan) and product purity
Target Compound Data10-fold reduction in V/K; >99% single regiomer (5-hydroxy-7-methyltryptophan)
Comparator Or Baseline5-Methyltryptophan (10,000-fold reduction in V/K; mixed hydroxylated products)
Quantified Difference1,000-fold higher catalytic efficiency for 7-methyltryptophan over 5-methyltryptophan
ConditionsPterin-dependent tryptophan hydroxylase assay monitored via discontinuous fluorescence HPLC

For procurement in biocatalytic synthesis of hydroxylated indole derivatives, 7-methyltryptophan ensures high-yield, regiopure conversion, whereas 5-methyltryptophan stalls the enzyme and creates complex separation challenges.

Essential Conformational Preference for IL-23R Macrocyclic Peptide Antagonists

In the development of next-generation oral peptide therapeutics, the incorporation of specific non-canonical amino acids is required to achieve target affinity. 7-Methyltryptophan provides a critical indole-methyl modification that enhances hydrophobic target engagement and enforces a specific conformational preference within macrocyclic architectures. It has been identified as a critical residue for binding the IL-23R target in clinical-stage molecules (e.g., Icotrokinra/JNJ-2113), a structural role that unmethylated L-tryptophan cannot fulfill due to insufficient steric bulk and altered pocket specificity[1].

Evidence DimensionSuitability for IL-23R macrocyclic antagonist architectures
Target Compound DataProvides essential hydrophobic target engagement and conformational rigidity
Comparator Or BaselineNative L-Tryptophan (lacks necessary steric bulk for high-affinity pocket binding)
Quantified DifferenceEnables clinical-stage receptor affinity (binary structural requirement)
ConditionsSolid-phase peptide synthesis and macrocyclic folding of IL-23R antagonists

Buyers sourcing building blocks for advanced peptide drug discovery must select 7-methyltryptophan to achieve the necessary conformational locking and receptor affinity that canonical amino acids fail to provide.

Orthogonal Reactivity in Prenyltransferase Cascades

In complex biocatalytic cascades utilizing dimethylallyltryptophan synthases (DMATSs), 7-Methyl-DL-tryptophan serves as a highly specific orthogonal substrate. While the enzyme 7-DMATS accepts and prenylates at least 23 different simple indole derivatives (with conversion ratios up to 99.7%), 7-methyltryptophan is the singular exception that completely resists prenylation by this enzyme due to the steric blockade at the C7 position. However, it remains a viable substrate for other reverse prenyltransferases like NotF, which alkylate at the C6 and N1 positions [1].

Evidence DimensionSubstrate acceptance by 7-dimethylallyltryptophan synthase (7-DMATS)
Target Compound Data0% conversion (sterically excluded from C7 prenylation)
Comparator Or BaselineL-Tryptophan and 23 other indole derivatives (55.9% to 99.7% conversion)
Quantified DifferenceComplete orthogonal resistance to 7-DMATS compared to near-quantitative conversion of baseline indoles
ConditionsOvernight enzymatic incubation with purified 7-DMATS and dimethylallyl diphosphate (DMAPP)

This absolute resistance to C7-prenylation makes 7-methyltryptophan an ideal protective building block or negative control in multiplexed enzymatic synthesis where off-target prenylation must be avoided.

Derepression of the Tryptophan Operon Without Corepressor Activity

7-Methyltryptophan offers a unique regulatory profile for metabolic engineering and bacterial assay development. It effectively inhibits anthranilate synthetase, thereby decreasing endogenous tryptophan concentrations and leading to the derepression of the tryptophan operon. Crucially, unlike 5-methyltryptophan or 6-methyltryptophan, 7-methyltryptophan does not function as an active corepressor of the operon. This allows researchers to uncouple feedback inhibition from genetic repression in E. coli model systems [1].

Evidence DimensionTryptophan operon corepressor activity
Target Compound DataInactive as a corepressor (allows operon derepression)
Comparator Or Baseline5-Methyltryptophan and 6-Methyltryptophan (function as active corepressors)
Quantified DifferenceBinary functional divergence in genetic repression mechanics
ConditionsE. coli wild-type and 3-methylanthranilic acid-resistant mutant growth assays

For microbiologists and metabolic engineers, 7-methyltryptophan is the required procurement choice when the goal is to inhibit tryptophan biosynthesis without artificially repressing the associated genetic operon.

Synthesis of Advanced Macrocyclic Peptide Therapeutics

Directly utilizing its unique conformational preference and hydrophobic bulk to synthesize high-affinity receptor antagonists (e.g., IL-23R inhibitors), where native tryptophan fails to provide the necessary target engagement[1].

Regioselective Biocatalytic Alkaloid Production

Acting as a sterically protected substrate in prenyltransferase cascades, allowing for specific C6 or N1 modifications while completely blocking unwanted C7 prenylation by enzymes like 7-DMATS [2].

Enzymatic Production of Novel 5-Hydroxytryptophan Analogs

Serving as a highly efficient, regiopure precursor for tryptophan hydroxylase to generate 5-hydroxy-7-methyltryptophan, avoiding the severe kinetic bottlenecks and mixed products associated with 5-methyltryptophan[3].

Uncoupled Metabolic Engineering of the Trp Operon

Deployed as a specialized probe in bacterial cultures to inhibit anthranilate synthetase and derepress the tryptophan operon without triggering the corepressor activity characteristic of other methylated positional isomers [4].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

218.105527694 Da

Monoisotopic Mass

218.105527694 Da

Heavy Atom Count

16

Other CAS

17332-70-6

Dates

Last modified: 08-15-2023

Explore Compound Types